Fluoroclebopride

説明

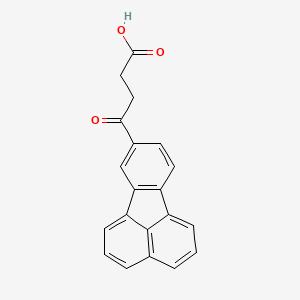

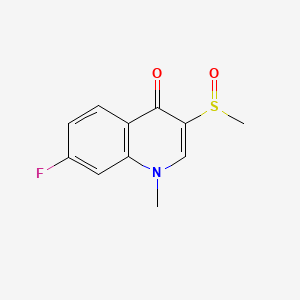

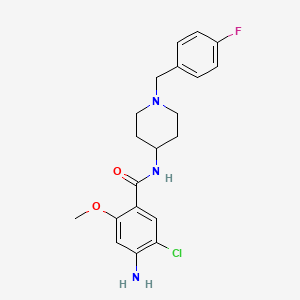

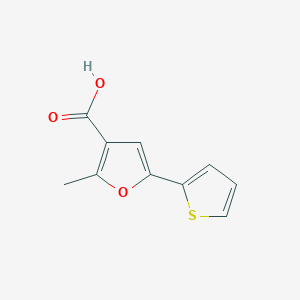

Fluoroclebopride is a benzamide analog with a molecular weight of 391.87 . It has the IUPAC name 4-amino-5-chloro-N-(1-(4-fluorobenzyl)piperidin-4-yl)-2-methoxybenzamide . It is used in positron emission tomography (PET) applications .

Molecular Structure Analysis

The molecular formula of Fluoroclebopride is C20H23ClFN3O2 . The InChI code is 1S/C20H23ClFN3O2/c1-27-19-11-18(23)17(21)10-16(19)20(26)24-15-6-8-25(9-7-15)12-13-2-4-14(22)5-3-13/h2-5,10-11,15H,6-9,12,23H2,1H3,(H,24,26) .

Physical And Chemical Properties Analysis

Fluoroclebopride is a solid at room temperature . The storage temperature is -80/-20 .

科学的研究の応用

Positron Emission Tomography (PET) Applications

Fluoroclebopride is a benzamide analog that is used in positron emission tomography (PET) applications . PET is a type of imaging test that helps reveal how your tissues and organs are functioning. In the field of medical diagnostics, it’s used to detect conditions like cancer, heart problems, brain disorders, and problems with the central nervous system.

Dopamine Receptor Studies

Fluoroclebopride binds reversibly to dopamine receptors . The Ki values are 0.95, 5.7, 5.46, and 144 nM for D2-like, D2(long), D3, and D4 receptors, respectively, in radioligand binding assays . This makes it a valuable tool in the study of these receptors and their role in various neurological and psychiatric disorders.

Selectivity Studies

Fluoroclebopride is selective for dopamine receptors over D1, serotonin 5-HT2, and α2-adrenergic receptors . The Ki values are >10,000, 283, and 1,300 nM, respectively . This selectivity can be useful in studies aimed at understanding the specific roles of these receptors in the body.

Monkey Models of Cocaine Abuse

A fluorine-18 moiety has been used to label Fluoroclebopride for use as a probe for studying D2/D3 receptor availability via PET in various monkey models . This can help in understanding the effects of cocaine abuse on the brain and in developing potential treatments.

Repeated Treatment Studies

Fluoroclebopride has been used in studies to understand the effects of repeated treatment with the dopamine D2/D3 receptor partial agonist aripiprazole on striatal D2/D3 receptor availability in monkeys .

Development of New Imaging Agents

Fluoroclebopride has been used in the design of dopamine D1 and D2 receptor-based imaging agents . These agents can be used in various types of imaging studies to visualize and understand the functioning of these receptors in the body.

作用機序

Target of Action

Fluoroclebopride is a ligand that binds reversibly to dopamine receptors . It shows selectivity for D2-like, D2(long), D3, and D4 receptors over D1 and serotonin 5-HT2 . These dopamine receptors are primarily found in the central nervous system and play crucial roles in a variety of functions including motor control, cognition, and reward.

Mode of Action

As a ligand, Fluoroclebopride interacts with its targets, the dopamine receptors, by binding to them. This binding can influence the activity of the receptors, potentially altering the signaling pathways they are involved in .

Biochemical Pathways

These include the dopaminergic pathways, which are crucial for reward-motivated behavior, and the mesolimbic pathway, which is associated with pleasure and reward .

Pharmacokinetics

As a ligand for dopamine receptors, it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the presence of transport proteins, and the characteristics of the biological membranes it must cross .

Result of Action

The molecular and cellular effects of Fluoroclebopride’s action are largely dependent on its interaction with dopamine receptors. By binding to these receptors, Fluoroclebopride can influence the signaling pathways they are involved in, potentially leading to changes in cellular function .

特性

IUPAC Name |

4-amino-5-chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN3O2/c1-27-19-11-18(23)17(21)10-16(19)20(26)24-15-6-8-25(9-7-15)12-13-2-4-14(22)5-3-13/h2-5,10-11,15H,6-9,12,23H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDIGEWWDHALIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

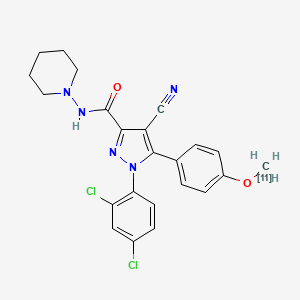

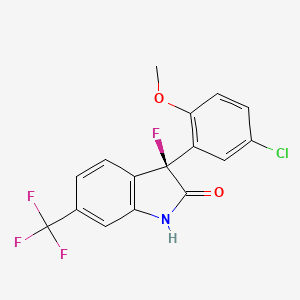

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165659 | |

| Record name | Fluoroclebopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoroclebopride | |

CAS RN |

154540-49-5 | |

| Record name | Fluoroclebopride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154540495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroclebopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate](/img/structure/B1672832.png)

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)

![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)